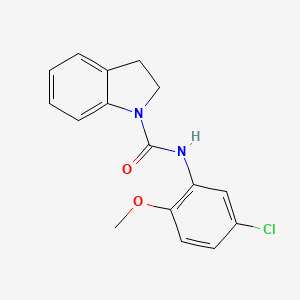![molecular formula C16H9NO2S2 B5847764 3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one, also known as STO-609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at the University of California, San Diego. Since then, STO-609 has been used in a variety of studies to investigate its mechanism of action and its potential applications in various fields.
Mécanisme D'action
3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one inhibits CaMKK by binding to the ATP-binding site of the kinase domain. This prevents the binding of ATP and the subsequent autophosphorylation of the kinase, which is necessary for its activation. As a result, this compound blocks the downstream signaling pathways that are activated by CaMKK, leading to a decrease in cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on cellular energy metabolism. It inhibits glucose uptake and glycogen synthesis in skeletal muscle cells, leading to a decrease in glucose utilization. It also inhibits fatty acid oxidation in liver cells, leading to an increase in lipid accumulation. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a valuable tool compound for studying the role of CaMKK in cellular energy metabolism. It is highly specific for CaMKK and does not affect other kinases in the CaMK family. However, it does have some limitations. This compound is not very soluble in water, which can make it difficult to use in some experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has potential applications in a variety of fields, including cancer research, metabolic disorders, and neurodegenerative diseases. Future research could focus on developing more potent and selective inhibitors of CaMKK, as well as investigating the downstream signaling pathways that are affected by CaMKK inhibition. Additionally, this compound could be used in combination with other drugs or therapies to enhance their effectiveness.
Méthodes De Synthèse
3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-acetylbenzoic acid with thiosemicarbazide to form the thiosemicarbazone derivative, which is then cyclized with phosphorus oxychloride to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 2-thienylboronic acid to form this compound.
Applications De Recherche Scientifique
3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been widely used as a tool compound to investigate the role of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) in various biological processes. CaMKK is a key regulator of cellular energy metabolism and is involved in the regulation of glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has been shown to inhibit CaMKK activity in vitro and in vivo, making it a valuable tool for studying the role of CaMKK in these processes.
Propriétés
IUPAC Name |
3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2S2/c18-16-11(8-10-4-1-2-5-13(10)19-16)15-17-12(9-21-15)14-6-3-7-20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBVDKKHHMUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)

![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone](/img/structure/B5847733.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)

![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
![1-[(3-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5847759.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)
![5-chloro-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidine](/img/structure/B5847777.png)


